molecular formula C13H16N2O8 B1404019 3-Pyrrolidin-3-ylpyridine dioxalate CAS No. 1352305-34-0

3-Pyrrolidin-3-ylpyridine dioxalate

Cat. No. B1404019
M. Wt: 328.27 g/mol
InChI Key: AGZMJTXCSCMPGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-Pyrrolidin-3-ylpyridine dioxalate” were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is another common synthetic strategy .


Molecular Structure Analysis

The molecular structure of “3-Pyrrolidin-3-ylpyridine dioxalate” is represented by the linear formula C13H16N2O8 . The InChI code for this compound is 1S/C9H12N2.2C2H2O4/c1-2-8(6-10-4-1)9-3-5-11-7-9;23-1(4)2(5)6/h1-2,4,6,9,11H,3,5,7H2;2(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 328.28 . and should be stored at a temperature of 2-8°C .

Scientific Research Applications

. It is a pale-yellow to yellow-brown solid and is used in scientific research .

2. Potential Applications While specific applications of “3-Pyrrolidin-3-ylpyridine dioxalate” are not mentioned, substituted pyrrolidines, a group to which this compound belongs, are abundant in biologically active natural products and are also used as synthetic reagents, for example, in organocatalysis .

3. Synthetic Applications The focus of research on substituted pyrrolidines is on a palladium-catalyzed allylative 5-endo-trig cyclization for the synthesis of substituted pyrrolidinones . This transformation has been developed with the original work published in 2013 . The studies resulted in the synthesis of novel chromenopyrrolidinones, featuring a convenient, silica gel–catalyzed coumarin formation . Despite many attempts, persistent problems with racemization could not be fully solved .

1. Biological Importance of Pyrrolone and Pyrrolidinone Derivatives Pyrrolones and pyrrolidinones, which are five-membered heterocycles, are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, and anti-HCV activity .

2. Industrial Applications Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . 1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

1. Biological Importance of Pyrrolone and Pyrrolidinone Derivatives Pyrrolones and pyrrolidinones, which are five-membered heterocycles, are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, and anti-HCV activity .

2. Industrial Applications Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . 1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “3-Pyrrolidin-3-ylpyridine dioxalate” were not found, the broader class of pyrrolidine alkaloids, which this compound belongs to, is being investigated for potential roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency .

properties

IUPAC Name

oxalic acid;3-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2C2H2O4/c1-2-8(6-10-4-1)9-3-5-11-7-9;2*3-1(4)2(5)6/h1-2,4,6,9,11H,3,5,7H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZMJTXCSCMPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-3-ylpyridine dioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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